![molecular formula C14H18ClN3O2 B2848152 4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide CAS No. 1424441-96-2](/img/structure/B2848152.png)
4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed on a variety of immune cells, including T cells and natural killer cells. CPI-444 has been shown to have potential therapeutic benefits in cancer treatment.
Mechanism of Action
4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide works by inhibiting the adenosine A2A receptor. Adenosine is a molecule that is produced by cells under conditions of stress, such as low oxygen levels. Adenosine can bind to the A2A receptor and suppress the immune response. By inhibiting the A2A receptor, this compound can enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to increase the infiltration of T cells and natural killer cells into tumors. It has also been shown to decrease the number of regulatory T cells, which can suppress the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide is its specificity for the adenosine A2A receptor. This specificity allows for targeted inhibition of the immune response against cancer cells. However, one limitation of this compound is its potential for off-target effects. Further research is needed to fully understand the potential side effects of this compound.
Future Directions
There are several future directions for research on 4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide. One area of interest is the potential for combination therapy with other cancer treatments, such as immune checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to this compound. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Synthesis Methods
4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-chloronicotinic acid with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 1-cyano-1-methyl-3-(propan-2-yloxy)propan-2-ol to form the final product, this compound.
Scientific Research Applications
4-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]pyridine-2-carboxamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, melanoma, and renal cell carcinoma. This compound has also been shown to enhance the activity of other cancer therapies, such as immune checkpoint inhibitors.
properties
IUPAC Name |
4-chloro-N-(2-cyano-4-propan-2-yloxybutan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(2)20-7-5-14(3,9-16)18-13(19)12-8-11(15)4-6-17-12/h4,6,8,10H,5,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPHUFZSDDGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C)(C#N)NC(=O)C1=NC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.